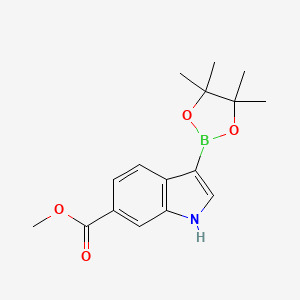

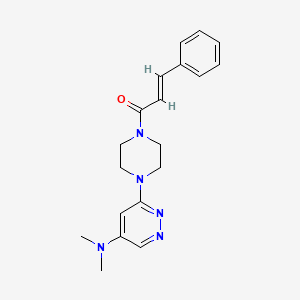

![molecular formula C22H21N5O4S2 B3005774 ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 847400-52-6](/img/structure/B3005774.png)

ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic molecule that features a triazole ring, a thiazole moiety, and an ester group. This compound is of interest due to its potential biological activity, which is suggested by the presence of these heterocyclic components that are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include the formation of thiazole and triazole rings. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate were synthesized from reactions involving benzothiazole derivatives and ethyl bromocyanoacetate . These methods provide a basis for the synthesis of the compound , which likely involves the formation of the thiazole and triazole rings followed by their subsequent functionalization.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. For example, the FT-IR and FT-Raman spectra of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate were recorded and compared with theoretical results obtained from density functional theory (DFT) calculations . The molecular geometry, electrostatic potential, and frontier molecular orbitals of these compounds were also analyzed at the DFT level, providing insights into the electronic structure and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular docking studies and theoretical calculations. For instance, the molecular docking studies of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate with pyrrole inhibitor suggest that the compound might exhibit inhibitory activity, with a binding affinity value of -9.5 kcal/mol . This indicates that the compound could potentially participate in biological interactions and may be a candidate for further drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. Theoretical calculations, such as DFT, provide valuable information about the geometric parameters, vibrational assignments, and chemical shifts. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the results were found to be in good agreement with experimental data . The molecular electrostatic potential (MEP) maps of these compounds reveal the sites of negative and positive potential, which are indicative of regions prone to nucleophilic and electrophilic attack, respectively .

Aplicaciones Científicas De Investigación

Chemistry and Synthesis of Heterocyclic Compounds : Studies have focused on the synthesis and characterization of novel heterocyclic compounds, which include derivatives of triazole, a core component in the chemical structure . For example, research by Özil et al. (2015) demonstrates the preparation of fused and non-fused 1,2,4-triazole derivatives starting from related compounds, emphasizing their antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).

Potential Antimicrobial Applications : Various synthesized compounds containing similar chemical structures have been tested for antimicrobial efficacy. For instance, the work of Desai et al. (2007) involved the synthesis of new quinazolines, similar in structure, which were screened for their antibacterial and antifungal activities (Desai et al., 2007).

Applications in Organic Chemistry : The compound has been used in various organic chemistry reactions and syntheses. For example, Postovskii et al. (1977) discuss the reaction of similar compounds to produce different heterocyclic compounds, highlighting their potential in complex chemical syntheses (Postovskii et al., 1977).

Pharmacological Investigations : Research has delved into the pharmacological potentials of similar compounds. For example, the study by Rezki (2016) discusses the synthesis and antibacterial evaluation of benzothiazole nucleus derivatives, emphasizing their potential in pharmacological applications (Rezki, 2016).

Antioxidant Activities : Some studies have evaluated the antioxidant activities of similar triazole derivatives. Özil et al. (2020) synthesized a series of 1,2,4-triazole and 1,2,4-thiadiazole derivatives and assessed their antioxidant activities, suggesting potential in this area (Özil et al., 2020).

Molecular Docking Studies : Investigations like those by Özil et al. (2020) also include molecular docking studies to understand the interaction of synthesized compounds with biological molecules, which is crucial for drug development (Özil et al., 2020).

Propiedades

IUPAC Name |

ethyl 4-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4S2/c1-3-31-20(29)14-8-10-15(11-9-14)23-19(28)13-32-21-25-24-18(26(21)2)12-27-16-6-4-5-7-17(16)33-22(27)30/h4-11H,3,12-13H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJGOBPYFGLPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[[2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)

![3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005694.png)

![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)

![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)

![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B3005713.png)